6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
The compound “6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a carboxamide group, a sulfonyl group, and aromatic rings with halogen substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and two aromatic rings (one with a chlorine substituent and the other with a fluorine substituent). The sulfonyl and carboxamide groups are attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring, due to the presence of a nitrogen atom, can participate in various reactions involving electrophilic substitution. The sulfonyl group can undergo reactions with nucleophiles, and the carboxamide group can participate in hydrolysis and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O3S/c19-13-2-8-16(9-3-13)26(24,25)17-10-1-12(11-21-17)18(23)22-15-6-4-14(20)5-7-15/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKOHZIGWJJCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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